molecular formula C22H30N6O2 B3019498 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 902307-27-1

8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3019498
CAS No.: 902307-27-1
M. Wt: 410.522
InChI Key: VVFAOQSHVPARNE-UHFFFAOYSA-N
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Description

8-(4-Isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a 3-methyl group at position 3, a phenethyl substituent at position 7, and a 4-isobutylpiperazine moiety at position 6. The purine-dione core facilitates interactions with biological targets such as serotonin (5-HT) and dopamine (D2) receptors, while the isobutylpiperazine and phenethyl groups modulate lipophilicity, solubility, and binding specificity .

Properties

IUPAC Name

3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFAOQSHVPARNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H26N4O2C_{19}H_{26}N_{4}O_{2} and its specific arrangement of functional groups that contribute to its biological activity. The presence of the isobutylpiperazine moiety is particularly significant as it may influence receptor binding and activity.

Research indicates that compounds similar to 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione may interact with various neurotransmitter systems. Notably, piperazine derivatives have shown inhibition of human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacological Effects

The biological activities associated with this compound include:

  • Neuroprotective Effects : Inhibition of AChE can lead to increased acetylcholine levels, which may enhance cognitive function.
  • Antidepressant Activity : Some studies suggest that similar purine derivatives exhibit mood-enhancing properties through modulation of serotonin and dopamine pathways.

In Vitro Studies

A study involving piperazine derivatives demonstrated significant AChE inhibition with varying potency levels across different compounds. The binding affinity at the active site was assessed using molecular docking techniques, showing that structural modifications could enhance inhibitory effects .

In Vivo Studies

Animal models treated with related purine derivatives exhibited improved cognitive performance in memory tasks. The results indicated a correlation between the dosage and the degree of cognitive enhancement, supporting the hypothesis that these compounds could serve as therapeutic agents in cognitive decline .

Data Table: Biological Activities of Related Compounds

Compound NameAChE Inhibition (%)Cognitive Enhancement (Animal Model)Reference
8-(4-isobutylpiperazin-1-yl)-3-methylpurine75%Significant
1-(4-Methylquinazolin-2-yl)-3-methylpurine65%Moderate
2-(4-Isobutylpiperazin-1-yl)-adenosine derivative80%High

Comparison with Similar Compounds

Key Observations :

  • The phenethyl group at position 7 in the target compound increases steric bulk compared to smaller substituents like methyl or butynyl (e.g., in linagliptin). This may enhance CNS penetration but reduce solubility .

Receptor Affinity and Selectivity

Evidence from related compounds suggests that substituents critically influence receptor interactions:

  • 5-HT6/D2 Receptor Ligands : Derivatives with 3,7-dimethyl cores and 2,3-dichlorophenylpiperazine (e.g., compounds 5 and 12 in ) exhibit high 5-HT6/D2 affinity. The target compound’s isobutylpiperazine may reduce D2 selectivity compared to chlorinated arylpiperazines but could mitigate off-target effects .
  • Kinase Inhibition : Analog 39 (), with a trifluoromethylphenyl group, shows kinase selectivity via steric interactions. The target compound’s phenethyl group may favor different kinase binding pockets .

Therapeutic Potential

  • Oncology : Unlike ZINC06444857 (), which targets Eg5 ATPase, the target compound lacks an imidazole moiety critical for Eg5 binding, likely shifting its therapeutic focus .

Pharmacokinetic Properties

  • Metabolic Stability : The isobutyl group may slow oxidative metabolism compared to propynyl or hydroxyethyl substituents, extending half-life .

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